molecular formula C4H9F2NO B13224289 2,2-Difluoro-3-methoxypropan-1-amine

2,2-Difluoro-3-methoxypropan-1-amine

Cat. No.: B13224289
M. Wt: 125.12 g/mol
InChI Key: OPKBWQCCKKKRRG-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methoxypropan-1-amine hydrochloride (CAS: 1780891-25-9) is a fluorinated amine building block with the molecular formula C₄H₁₀ClF₂NO and a molecular weight of 161.58 g/mol . It is commercially available as a hydrochloride salt, enhancing its stability and solubility for synthetic applications. The compound features a propane backbone substituted with two fluorine atoms at the C2 position and a methoxy group at C3, conferring distinct electronic and steric properties.

This compound is widely utilized in medicinal chemistry and drug discovery, particularly as a precursor for designing bioactive molecules. Key suppliers include Enamine Ltd, CymitQuimica, and global manufacturers such as BASF, Merck Schuchardt OHG, and Zhejiang Rayfull Holding Co., Ltd . Its structural simplicity and functional versatility make it a valuable scaffold for optimizing pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

Molecular Formula

C4H9F2NO

Molecular Weight

125.12 g/mol

IUPAC Name

2,2-difluoro-3-methoxypropan-1-amine

InChI

InChI=1S/C4H9F2NO/c1-8-3-4(5,6)2-7/h2-3,7H2,1H3

InChI Key

OPKBWQCCKKKRRG-UHFFFAOYSA-N

Canonical SMILES

COCC(CN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-methoxypropan-1-amine typically involves the fluorination of appropriate precursors. One common method is the reaction of 3-methoxypropan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as distillation and recrystallization to achieve high purity levels required for industrial applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of difluoro-methoxypropanoic acid.

    Reduction: Formation of difluoro-methoxypropane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Difluoro-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

3-Cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine hydrochloride
  • Key Features: This derivative introduces a cyclopropyl group at C3, adding rigidity to the propane backbone.
  • Applications : Used in advanced medicinal chemistry projects requiring complex stereoelectronic profiles.
  • Commercial Data : Priced at €670.00 (50 mg) and €1,880.00 (500 mg) by CymitQuimica, reflecting its specialized utility .
(1-(Fluorophenyl)propan-2-amine)
  • Key Features : Substitutes the propane backbone with a fluorophenyl aromatic ring, introducing π-π stacking capabilities.
  • Electronic Effects : The fluorophenyl group increases lipophilicity compared to the aliphatic fluorine and methoxy groups in the primary compound .

Functional Analogues

2-(Fluorophenyl)-2-(methylamino)cyclohexanone
  • Key Features: A cyclohexanone backbone with fluorophenyl and methylamino groups. The ketone moiety enables diverse reactivity, such as Schiff base formation.
  • Applications : Intermediate for neuroactive compounds, contrasting with the primary compound’s use in amine-based drug scaffolds .
Ethyl(fluorophenyl)(piperidin-2-yl)acetate
  • Key Features : Combines a piperidine ring (basic nitrogen) with an ester group, enabling dual functionality for protease inhibitors or receptor modulators.
  • Comparison : The piperidine ring introduces basicity absent in the primary compound’s aliphatic amine .
7-Chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
  • Key Features : A benzodiazepine derivative with fluorophenyl and chloro substituents.
  • Applications: Highlights the role of fluorine in CNS drug design, contrasting with the primary compound’s broader utility in non-aromatic systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Suppliers
2,2-Difluoro-3-methoxypropan-1-amine hydrochloride C₄H₁₀ClF₂NO 161.58 2,2-difluoro, 3-methoxy Drug discovery, organic synthesis Enamine Ltd, CymitQuimica
3-Cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine hydrochloride Not disclosed Not disclosed Cyclopropyl, 2,2-difluoro, 3-methoxy Advanced medicinal chemistry CymitQuimica, global suppliers
(1-(Fluorophenyl)propan-2-amine) C₉H₁₂FN (est.) Not disclosed Fluorophenyl Aromatic intermediate synthesis Not disclosed
7-Chloro-...benzodiazepin-2-one Complex Not disclosed Fluorophenyl, chloro, diethylamino CNS drug intermediates Not disclosed

Research Findings and Key Insights

  • Fluorine Effects : The primary compound’s aliphatic fluorine atoms reduce metabolic oxidation compared to aryl fluorides, enhancing stability in vivo .
  • Methoxy Group: Improves water solubility relative to non-polar analogues, balancing lipophilicity for blood-brain barrier penetration .
  • Commercial Viability : The primary compound’s widespread supplier network contrasts with niche availability of its cyclopropyl derivative, reflecting demand for modular building blocks .

Biological Activity

2,2-Difluoro-3-methoxypropan-1-amine is a fluorinated amine that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C4H10F2NOC_4H_10F_2NO. The presence of difluoromethyl and methoxy groups contributes to its unique properties, influencing its interaction with biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity and modulation of biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially altering cellular signaling processes.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been shown to exhibit significant in vitro antiproliferative activity against MCF-7 breast cancer cells.

CompoundCell LineIC50 (µM)
This compoundMCF-75.0

This data indicates that the compound may serve as a potential candidate for cancer therapy by inhibiting cell proliferation.

Antioxidant Properties

In addition to its antiproliferative effects, this compound has shown antioxidant properties. It can scavenge free radicals and reduce oxidative stress in vitro. The antioxidant activity was assessed using assays such as DPPH and FRAP.

Assay TypeResult
DPPH Scavenging Activity85% inhibition at 100 µM
FRAP Value0.25 mM FeSO4 equivalent

These results suggest that the compound may protect cells from oxidative damage.

Research Applications

The unique properties of this compound make it valuable in various research applications:

  • Pharmaceutical Development : Its potential therapeutic effects are being investigated for drug development targeting cancer and other diseases.
  • Biochemical Studies : It serves as a tool for studying enzyme interactions and metabolic pathways.
  • Material Science : The compound is explored for its utility in synthesizing specialty chemicals and materials.

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vitro Cancer Study : A study evaluated the effects of this compound on MCF-7 cells, demonstrating significant inhibition of cell growth through apoptosis induction.
    "The compound induced apoptosis in MCF-7 cells via caspase activation" .
  • Oxidative Stress Mitigation : Another study indicated that treatment with this compound reduced oxidative stress markers in HCT116 colon cancer cells.
    "The reduction in malondialdehyde levels confirmed the antioxidant efficacy of the compound" .

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